Oxolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Properties

Oxolinic acid was originally developed and studied for its antimicrobial properties. It acts as a broad-spectrum antibiotic, effective against a variety of bacteria, including gram-positive and gram-negative species. Research has shown its effectiveness against Escherichia coli, Salmonella spp., Shigella spp., and some strains of Pseudomonas aeruginosa [].

Antiprotozoal Activity

Research has explored the potential of oxolinic acid against parasitic infections. Studies suggest that it may be effective against some protozoan parasites, such as those causing cryptosporidiosis and giardiasis []. However, further investigation is needed to determine its efficacy and safety for treating these conditions in humans.

Other Scientific Research Applications

Beyond its antimicrobial and antiprotozoal properties, oxolinic acid has been investigated for other scientific research applications. These include:

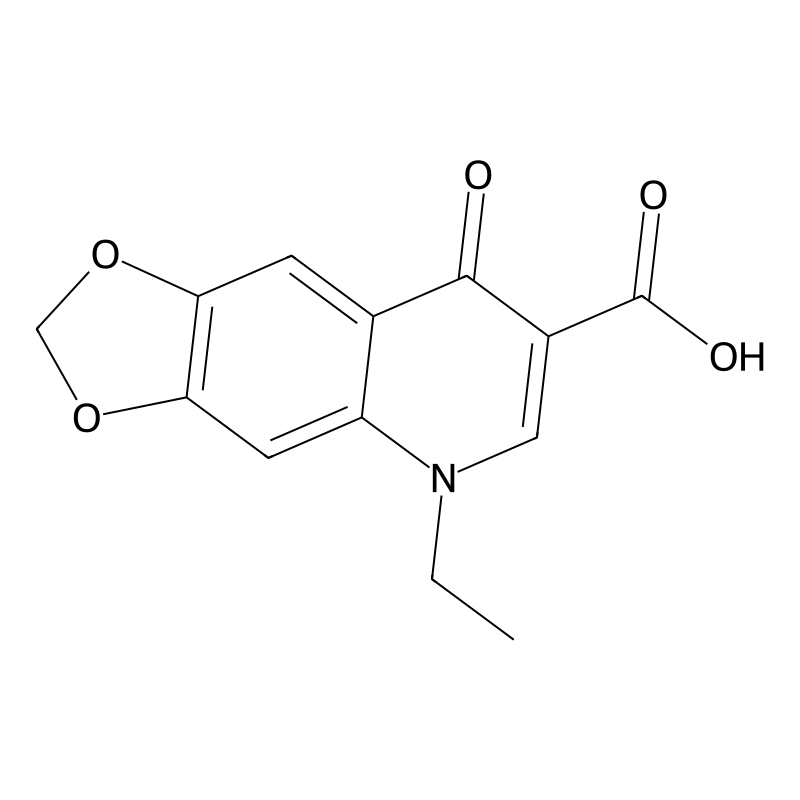

Oxolinic acid is a quinolone antibiotic that was developed in Japan during the 1970s. It is classified as a quinolinemonocarboxylic acid, with the chemical formula and a molar mass of approximately 261.23 g/mol. The compound is characterized by the presence of a carboxyl group at position 7 and oxo and ethyl groups at positions 4 and 1, respectively, which contribute to its unique structure and function .

As an antibiotic, oxolinic acid works by inhibiting the bacterial enzyme DNA gyrase. This enzyme plays a crucial role in DNA replication by introducing controlled nicks in the DNA strands. By inhibiting DNA gyrase, oxolinic acid disrupts the bacteria's ability to replicate its DNA, leading to cell death [].

In addition to its antibacterial action, oxolinic acid also acts as a dopamine reuptake inhibitor. It blocks the reabsorption of dopamine by neurons in the central nervous system, leading to increased dopamine levels. This mechanism has been explored in research studies investigating dopaminergic pathways [].

Oxolinic acid exhibits some potential safety concerns. Studies have shown it can cause arthropathy, a condition affecting joints, particularly in young patients. Due to this risk, oxolinic acid is no longer widely used in human medicine.

In terms of animal safety, oxolinic acid is generally well-tolerated at recommended doses. However, high doses or prolonged use can lead to gastrointestinal upset and neurological effects in animals [].

Specific synthetic routes may vary, but they typically follow a similar pathway involving aromatic substitution reactions .

The biological activity of oxolinic acid extends beyond its antibacterial effects; it also acts as a dopamine reuptake inhibitor, exhibiting stimulant effects in animal models. This dual action makes it an interesting compound for research in both microbiology and pharmacology . The typical therapeutic dosage ranges from 12 to 20 mg/kg when administered orally for five to ten days .

Oxolinic acid is primarily used as an antibacterial agent, particularly effective against Gram-negative bacteria. Its applications include:

- Treatment of bacterial infections in humans.

- Veterinary medicine, especially for treating infections in fish and other animals.

- Research applications investigating its interactions with metal ions and other compounds .

Oxolinic acid exhibits various drug interactions that can affect its efficacy:

- Aluminum Hydroxide: This compound can decrease the absorption of oxolinic acid, leading to reduced serum concentrations.

- Other Drugs: It has been shown that the therapeutic efficacy of drugs like acarbose, acenocoumarol, and aceclofenac can be increased when used in combination with oxolinic acid .

Several compounds share structural or functional similarities with oxolinic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Nalidixic Acid | C₁₃H₁₁N₃O₃ | First-generation quinolone antibiotic |

| Ciprofloxacin | C₁₈H₁₈F₃N₃O₄ | Broad-spectrum activity; more potent than oxolinic acid |

| Norfloxacin | C₁₈H₁₈N₂O₄ | Similar mechanism; used for urinary tract infections |

| Levofloxacin | C₁₈H₁₸N₂O₄ | S-enantiomer of norfloxacin; broader spectrum |

Uniqueness of Oxolinic Acid:

- While many quinolone antibiotics target DNA gyrase, oxolinic acid's specific structural features and its additional role as a dopamine reuptake inhibitor set it apart from others in its class.

- Its ability to form metal complexes also provides a unique angle for enhancing antibacterial activity compared to other similar compounds .

Oxolinic acid exerts its primary antimicrobial effect through the specific inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription [1] [2]. The kinetic profile of DNA gyrase inhibition by oxolinic acid demonstrates concentration-dependent effects with distinct temporal characteristics that differentiate it from other quinolone antibiotics.

The inhibition kinetics of oxolinic acid against Escherichia coli DNA gyrase reveal an IC50 value exceeding 30 μM, indicating moderate potency compared to later-generation fluoroquinolones [3]. However, this relatively high IC50 value does not fully reflect the compound's bacteriostatic efficacy, as oxolinic acid demonstrates effective DNA synthesis inhibition at concentrations of 0.5-5 μg/ml in bacterial cell culture systems [4]. The apparent discrepancy between enzyme inhibition and cellular activity suggests that intracellular factors and drug accumulation mechanisms contribute significantly to the overall antimicrobial efficacy.

The temporal dynamics of DNA gyrase inhibition by oxolinic acid follow a biphasic pattern that has been extensively characterized through kinetic measurements [1] [2]. Initial binding of oxolinic acid to the gyrase-DNA complex occurs rapidly, within seconds of drug addition, followed by a slower DNA cleavage-associated step that results in the formation of stable drug-enzyme-DNA complexes [5]. This biphasic mechanism explains the rapid onset of DNA synthesis inhibition, where bacterial DNA synthesis rates decline to less than 5% of control values within minutes of oxolinic acid treatment [6].

The kinetic analysis reveals that oxolinic acid does not simply act as a competitive inhibitor of DNA gyrase activity. Instead, the compound functions as a topoisomerase poison by trapping the enzyme in a cleavage complex state where DNA breaks are introduced but not properly resealed [7] [8]. The formation of these cleaved complexes is reversible upon removal of the drug or treatment with chelating agents such as ethylenediaminetetraacetic acid, indicating that the drug-enzyme-DNA interaction involves dynamic equilibrium rather than irreversible covalent modification [9] [5].

Detailed kinetic studies using velocity sedimentation analyses have demonstrated that oxolinic acid induces DNA cleavage at approximately 100,000-base-pair intervals on the bacterial chromosome [1] [2]. The cleavage pattern suggests that gyrase molecules are distributed at regular intervals along the chromosome, and oxolinic acid can effectively trap a significant fraction of these sites even at subsaturating concentrations. The efficiency of cleavage complex formation varies among different chromosomal regions, with some sites exhibiting higher sensitivity to oxolinic acid than others [10].

The concentration-dependence of gyrase inhibition follows a nearly linear correlation at concentrations above the minimum inhibitory concentration, with increasing oxolinic acid concentrations leading to proportionally greater accumulation of cleaved complexes [11]. This relationship demonstrates that the drug does not saturate its binding sites under typical therapeutic concentrations, allowing for dose-dependent enhancement of antimicrobial activity.

Quaternary Complex Formation with Bacterial Topoisomerases

The formation of quaternary complexes between oxolinic acid, bacterial topoisomerases, and DNA represents a critical mechanism underlying the compound's antimicrobial action. These quaternary complexes consist of the drug molecule, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), DNA substrate, and essential metal ions, typically magnesium [12] [13].

The structural organization of the oxolinic acid-topoisomerase quaternary complex has been elucidated through biochemical and crystallographic studies of related quinolone antibiotics [13]. Within this complex, oxolinic acid intercalates into the DNA at the sites of transient double-strand breaks introduced by the topoisomerase during its normal catalytic cycle. The drug molecule forms critical interactions with both the protein and DNA components of the complex, effectively stabilizing the cleavage state and preventing the normal progression of the topoisomerase reaction cycle.

The primary target for oxolinic acid quaternary complex formation is DNA gyrase, where the drug preferentially binds to the GyrA subunit while also establishing contacts with the GyrB subunit [14] [15]. The binding interface involves multiple molecular interactions, including hydrogen bonding between the carboxyl group of oxolinic acid and conserved amino acid residues in the gyrase active site, as well as π-π stacking interactions between the quinolone ring system and DNA bases [13]. The methylenedioxy moiety unique to oxolinic acid contributes additional van der Waals contacts that enhance the stability of the quaternary complex.

Topoisomerase IV also serves as a target for oxolinic acid quaternary complex formation, although detailed kinetic and structural data for this interaction remain limited compared to DNA gyrase [16] [5]. The ParC and ParE subunits of topoisomerase IV share significant structural homology with the corresponding GyrA and GyrB subunits of DNA gyrase, suggesting that oxolinic acid employs similar binding mechanisms for both enzymes. However, the relative affinity and kinetic parameters for topoisomerase IV inhibition may differ from those observed with DNA gyrase.

The stoichiometry of quaternary complex formation indicates that each complex contains one molecule of oxolinic acid, one topoisomerase holoenzyme (consisting of two subunits of each type), one DNA segment, and two magnesium ions [12]. The magnesium ions play crucial roles in stabilizing the complex by coordinating interactions between the drug, enzyme, and DNA components. The requirement for divalent metal ions explains the reversibility of complex formation upon treatment with metal chelators such as ethylenediaminetetraacetic acid.

The stability and persistence of oxolinic acid-topoisomerase quaternary complexes depend on several factors, including drug concentration, temperature, and ionic strength of the surrounding medium [9] [13]. Under physiological conditions, these complexes exhibit sufficient stability to effectively block bacterial DNA replication and transcription processes. However, the complexes retain enough dynamic character to allow for drug washout and complex dissociation when oxolinic acid concentrations decline.

The formation of quaternary complexes with bacterial topoisomerases demonstrates remarkable selectivity for prokaryotic enzymes over their eukaryotic counterparts [4]. This selectivity arises from structural differences in the active sites and DNA-binding domains of bacterial versus mammalian topoisomerases. The differential binding affinity contributes significantly to the therapeutic index of oxolinic acid, allowing for effective antimicrobial activity while minimizing cytotoxicity to host cells.

Non-Target Effects on Dopaminergic Systems

Beyond its primary antimicrobial mechanism, oxolinic acid exhibits significant non-target effects on dopaminergic neurotransmitter systems, which represent an important aspect of its pharmacological profile and potential side effect spectrum [17] [18]. These effects occur through direct interaction with dopamine transport and receptor systems, leading to measurable alterations in dopaminergic neurotransmission.

The most well-characterized non-target effect of oxolinic acid involves inhibition of neuronal dopamine uptake through blockade of the dopamine transporter complex [18] [19]. In vitro studies using rat striatal synaptosomes have demonstrated that oxolinic acid inhibits tritiated dopamine uptake with an IC50 value of 4.3 ± 0.6 μM [18]. This inhibition potency is notably higher than the compound's activity against bacterial DNA gyrase, indicating that dopamine transporter inhibition occurs at clinically relevant concentrations.

The mechanism of dopamine transporter inhibition by oxolinic acid involves direct binding to the neuronal dopamine uptake complex, effectively blocking the reuptake of released dopamine from synaptic clefts [17] [18]. This blockade results in increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission. The inhibition demonstrates competitive characteristics, suggesting that oxolinic acid competes with dopamine for binding sites on the transporter protein.

Behavioral studies in laboratory animals have revealed that the dopamine transporter inhibition by oxolinic acid translates into measurable locomotor effects [18] [20]. Intraperitoneal administration of oxolinic acid to mice induces dose-dependent increases in locomotor activity, with peak stimulation occurring at 32 mg/kg and diminishing effects at higher doses (64-128 mg/kg) [18]. This biphasic dose-response relationship suggests the involvement of multiple neurotransmitter systems and potential compensatory mechanisms at higher concentrations.

The dopaminergic nature of oxolinic acid's locomotor effects has been confirmed through pharmacological antagonist studies [18] [20]. Treatment with SCH 23390, a selective D1 dopamine receptor antagonist, effectively blocks the stimulant locomotor effects of oxolinic acid in a dose-dependent manner (7.5-30 μg/kg) [18]. In contrast, haloperidol, a D2 dopamine receptor antagonist, fails to significantly reverse oxolinic acid-induced locomotion even at high doses (50-200 μg/kg), indicating that the behavioral effects are mediated primarily through D1 dopamine receptors.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (99.54%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

DRUG HAS CHEMICAL STRUCTURE, MECHANISM OF ACTION, SPECTRUM OF ACTIVITY & POTENTIAL FOR TOXICITY THAT RESEMBLES NALIDIXIC ACID.

OXOLINIC ACID IS ALTERNATIVE FORM OF THERAPY FOR PENICILLIN-SENSITIVE OR CEPHALOSPORIN-SENSITIVE ADULT WHO HAS RECURRENT URINARY TRACT INFECTION CAUSED BY SUSCEPTIBLE ESCHERICHIA COLI OR PROTEUS MIRABILIS THAT IS NOT COMPLICATED BY BACTEREMIA.

...EXERTS IN VITRO ACTIVITY AGAINST MOST GRAM-NEGATIVE AEROBIC BACILLI THAT CAUSE BACTERIAL URINARY TRACT INFECTIONS. MAJORITY OF ESCHERICHIA COLI, KLEBSIELLA SP, ENTEROBACTER SP & PROTEUS SP ARE SUSCEPTIBLE. ... SALMONELLA, SHIGELLA & NEISSERIA (MENINGITIDIS, GONORRHEAE) ARE SUSCEPTIBLE...STAPHYLOCOCCUS AUREUS...

For more Therapeutic Uses (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB05 - Oxolinic acid

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

OF ORAL DOSE OF ANTIBACTERIAL, (14)C-OXOLINIC ACID, THERE WAS EXCRETED IN 24-HR URINE & FECES RESPECTIVELY, 27 & 41% BY RAT, 19 & 14% BY DOG, 49 & 37% BY RABBIT, & 35 & 10% BY MAN. BLOOD LEVELS OF (14)C PEAKED AFTER 4 HR IN DOG & MAN, & AFTER 6 HR IN RAT & RABBIT.

AFTER ORAL ADMIN...RAPIDLY ABSORBED FROM GI TRACT. PEAK SERUM CONCN OF BIOLOGICALLY ACTIVE UNCONJUGATED DRUG ARE ATTAINED IN 2-4 HR & RANGE FROM 1.8-3.6 UG/ML. LOWER SERUM LEVELS...OCCUR DURING 1ST 3 DAYS OF DOSING, SUGGESTING SLOW DISTRIBUTION... PROTEIN BINDING OF DRUG IS ABOUT 77-81%.

750 MG ADMIN TWICE/DAY FOR 7 DAYS STUDIED IN 10 HEALTHY WOMEN. WHEN TAKEN WITH FOOD, EXCRETION RETARDED BY 6 HR BUT 48 HR RECOVERY NOT DECR.

For more Absorption, Distribution and Excretion (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

MAJOR URINARY METABOLITE WAS GLUCURONIDE OF OXOLINIC ACID...THIS COMPD WAS BIOLOGICALLY ACTIVE WHEREAS ALMOST ALL DRUG GLUCURONIDES ARE BIOLOGICALLY INERT...

Wikipedia

Thiorphan

Drug Warnings

WHEN BACTERIAL RESISTANCE DEVELOPS...IT IS USUALLY RAPID. THEREFORE, IF FOLLOW-UP CULTURES INDICATE THAT URINE IS NOT STERILE WITHIN 48-72 HR, TREATMENT CAN PROBABLY BE CONSIDERED FAILURE SINCE ORGANISM BY THEN WILL HAVE DEVELOPED RESISTANCE. ... CROSS RESISTANCE TO NALIDIXIC ACID HAS BEEN REPORTED.

...HAS STIMULATORY EFFECT ON CNS, & SHOULD NOT BE PRESCRIBED FOR PT WITH KNOWN SEIZURE DISORDERS.

...HAS FAIRLY NARROW ANTIBACTERIAL SPECTRUM &, THEREFORE, BACTERIAL CULTURE & SENSITIVITY TESTS GENERALLY SHOULD BE PERFORMED PRIOR TO ITS USE.

For more Drug Warnings (Complete) data for OXOLINIC ACID (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Interactions

Dates

Agreement between the categorization of isolates of Aeromonas salmonicida and Yersinia ruckeri by disc diffusion and MIC tests performed at 22℃

Sandrine Baron, Emeline Larvor, Eric Jouy, Isabelle Kempf, Sophie Le Bouquin, Claire Chauvin, Pierre-Marie Boitard, Matthieu Jamin, Alain Le Breton, Benoit Thuillier, Peter SmithPMID: 33749839 DOI: 10.1111/jfd.13356

Abstract

Standard disc diffusion and MIC test procedure were used to investigate the susceptibility of two hundred and fifty-one isolates collected from infected fish in France to florfenicol, oxolinic acid and tetracycline. The tests were performed at 22 ± 2℃ and for the 177 Yersinia ruckeri they were read after 24-28 hr incubation and for the 74 Aeromonas salmonicida isolates they were read after 44-48 hr. Applying epidemiological cut-off values to the susceptibility data generated in these tests, the isolates were categorized as wild-type or non-wild-type. The agent-specific categories into each isolate were placed on the basis of the data generated by the two methods were in agreement in 98% of the determinations made. It is argued that, with respect to categorising isolates, disc diffusion and MIC methods can be considered as equally valid at this temperature and after both periods of incubation.Oxolinic acid in aquaculture waters: Can natural attenuation through photodegradation decrease its concentration?

Vitória Loureiro Dos Louros, Carla Patrícia Silva, Helena Nadais, Marta Otero, Valdemar I Esteves, Diana L D LimaPMID: 33370895 DOI: 10.1016/j.scitotenv.2020.141661

Abstract

Quinolones, such as oxolinic acid (OXA), are antimicrobials commonly used in aquaculture. Thus, its presence in the aquatic environment surrounding aquaculture facilities is quite easy to understand. When present in aquatic environment, pharmaceuticals may be subjected to several attenuation processes that can influence their persistence. Photodegradation, particularly for antibiotics, can have significant importance since these compounds may be resistant to microbial degradation. OXA photodegradation studies reported in literature are very scarce, especially using aquaculture waters, but are markedly important for an appropriate risk assessment. Results hereby presented showed a decrease on photodegradation rate constant from 0.70 ± 0.02 hin ultrapure water to 0.42 ± 0.01 h

in freshwater. The decrease on photodegradation rate constant was even more pronounced when brackish water was used (0.172 ± 0.003 h

). In order to understand which factors contributed to the observed behaviour, environmental factors, such as natural organic matter and salinity, were studied. Results demonstrated that dissolved organic matter (DOM) may explain the decrease of OXA photodegradation observed in freshwater. However, a very sharp decrease of OXA photodegradation was observed in solutions containing NaCl and in synthetic sea salts, which explained the higher decrease observed in brackish water. Moreover, under solar radiation, the use of an

O

scavenger allowed us to verify a pronounced retardation of OXA decay, suggesting that

O

plays an important role in OXA photodegradation process.

Treatment of Francisella infections via PLGA- and lipid-based nanoparticle delivery of antibiotics in a zebrafish model

Lilia S Ulanova, Marina Pinheiro, Carina Vibe, Claudia Nunes, Dorna Misaghian, Steven Wilson, Kaizheng Zhu, Federico Fenaroli, Hanne C Winther-Larsen, Salette Reis, Gareth GriffithsPMID: 28627489 DOI: 10.3354/dao03129

Abstract

We tested the efficiency of 2 different antibiotics, rifampicin and oxolinic acid, against an established infection caused by fish pathogen Francisella noatunensis ssp. orientalis (F.n.o.) in zebrafish. The drugs were tested in the free form as well as encapsulated into biodegradable nanoparticles, either polylactic-co-glycolic acid (PLGA) nanoparticles or nanostructured lipid carriers. The most promising therapies were PLGA-rifampicin nanoparticles and free oxolinic acid; the PLGA nanoparticles significantly delayed embryo mortality while free oxolinic acid prevented it. Encapsulation of rifampicin in both PLGA and nanostructured lipid carriers enhanced its efficiency against F.n.o. infection relative to the free drug. We propose that the zebrafish model is a robust, rapid system for initial testing of different treatments of bacterial diseases important for aquaculture.Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC

Juan Peris-Vicente, Khaled Tayeb-Cherif, Samuel Carda-Broch, Josep Esteve-RomeroPMID: 28597925 DOI: 10.1002/elps.201700159

Abstract

The suitability of an analytical method to determine oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in edible tissues, based on micellar liquid chromatography coupled with fluorescence detection, to be applied in chicken, turkey, duck, lamb, goat, rabbit and horse muscle, is described. The method was fully matrix-matched in-lab revalidated, for each antimicrobial drug and meat, following the guidelines of the EU Commission Decision 2002/657/EC. The permitted limits were the maximum residue limits stated by the EU Commission Regulation 37/2010. The results obtained for the studied validation parameters were in agreement with the guidelines: selectivity (the antibiotics were resolved), linearity (r> 0.995), limit of detection (0.004-0.02 mg/kg), limits of quantification (0.01-0.05 mg/kg), calibration range (up to 0.5 mg/kg), recovery (89.5-105.0%), precision (<8.3%), decision limit, detection capability, ruggedness, stability and application to incurred samples. The method was found to be able to provide reliable concentrations with low uncertainty within a large interval, including the maximum residue limits, and then was useful to find out prohibited contaminated samples. The method did not require to be adapted for these matrices, and then it maintained its interesting advantages: short-time, eco-friendly, safe, inexpensive, easy-to-conduct, minimal manipulation and useful for routine analysis.

Determination of oxolinic acid, danofloxacin, ciprofloxacin, and enrofloxacin in porcine and bovine meat by micellar liquid chromatography with fluorescence detection

David Terrado-Campos, Khaled Tayeb-Cherif, Juan Peris-Vicente, Samuel Carda-Broch, Josep Esteve-RomeroPMID: 27979089 DOI: 10.1016/j.foodchem.2016.11.029

Abstract

A method was developed for the determination of oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin by micellar liquid chromatography - fluorescence detection in commercial porcine and bovine meat. The samples were ultrasonicated in a micellar solution, free of organic solvent, to extract the analytes, and the supernatant was directly injected. The quinolones were resolved in <22min using a mobile phase of 0.05M SDS - 7.5% 1-propanol - 0.5% triethylamine buffered at pH 3, running through a C18 column at 1mL/min using isocratic mode. The method was validated by the in terms of: selectivity, calibration range (0.01-0.05 to 0.5mg/kg), linearity (r>0.9998), trueness (89.3-105.1%), precision (<8.3%), decision limit (<12% over the maximum residue limit), detection capability (<21% over the maximum residue limit), ruggedness (<5.6%) and stability. The procedure was rapid, eco-friendly, safe and easy-to-handle.

Use of micellar liquid chromatography to analyze oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey and validation according to the 2002/657/EC decision

K Tayeb-Cherif, J Peris-Vicente, S Carda-Broch, J Esteve-RomeroPMID: 26920300 DOI: 10.1016/j.foodchem.2016.02.007

Abstract

A micellar liquid chromatographic method was developed for the analysis of oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey. These quinolines are unethically used in beekeeping, and a zero-tolerance policy to antibiotic residues in honey has been stated by the European Union. The sample pretreatment was a 1:1 dilution with a 0.05M SDS at pH 3 solution, filtration and direct injection, thus avoiding extraction steps. The quinolones were eluted without interferences using mobile phase of 0.05M SDS/12.5% 1-propanol/0.5% triethylamine at pH 3, running at 1mL/min under isocratic room through a C18 column. The analytes were detected by fluorescence. The method was successfully validated according to the requirements of the European Union Decision 2002/657/EC in terms of: specificity, linearity (r(2)>0.995), limit of detection and decision limit (0.008-0.070mg/kg), lower limit of quantification (0.02-0.2mg/kg), detection capability (0.010-0.10mg/kg), recovery (82.1-110.0%), precision (<9.4%), matrix effects, robustness (<10.4%), and stability. The procedure was applied to several commercial honey supplied by a local supermarket, and the studied antibiotics were not detected. Therefore, the method was rapid, simple, safe, eco friendly, reliable and useful for the routine analysis of honey samples.Environmental impact assessment of veterinary drug on fish aquaculture for food safety

Jin-Wook KwonPMID: 27443211 DOI: 10.1002/dta.2007

Abstract

The degradation of veterinary drugs approved for use in aquaculture is very important in the evaluation of the impact of these drugs on the environment and to ensure safe food production. The purpose of this study is to provide guidance on how the interpretation of environmental fate data can be used by applicants to aid in protecting the environment and for the basis for food production, by suggesting the correct interpretation of data as part of an effective registration process. Tests were performed using a modification of the Organisation for Economic Co-operation and Development (OECD) 308 guideline using erythromycin and oxolinic acid under combinations of aerobic and anaerobic conditions, with and without sediment, in sea water and fresh water. Estimated DT50 s of erythromycin in fresh and sea water ranged from 6.8 to 37.9 days and estimated DT90 s were from 22.6 to 125.9 days. Degradation was more rapid in fresh water than in sea water with the formation of three degradation products: anhydroerythomycin A, erythromycin A enol ether, and pseudoerythomycin A enol ether. Estimated DT50 s of oxolinic acid in fresh and sea water were from 10.3 to 63.0 days and estimated DT90 s were from 34.3 to 209.4 days which suggests that oxolinic acid is more persistent in the environment than erythromycin. Copyright © 2016 John Wiley & Sons, Ltd.Synthesis, characterization and biological evaluation of (99m)Tc/Re-tricarbonyl quinolone complexes

Theocharis E Kydonaki, Evangelos Tsoukas, Filipa Mendes, Antonios G Hatzidimitriou, António Paulo, Lefkothea C Papadopoulou, Dionysia Papagiannopoulou, George PsomasPMID: 26795497 DOI: 10.1016/j.jinorgbio.2015.12.010

Abstract

New rhenium(I) tricarbonyl complexes with the quinolone antimicrobial agents oxolinic acid (Hoxo) and enrofloxacin (Herx) and containing methanol, triphenylphosphine (PPh3) or imidazole (im) as unidentate co-ligands, were synthesized and characterized. The crystal structure of complex [Re(CO)3(oxo)(PPh3)]∙0.5MeOH was determined by X-ray crystallography. The deprotonated quinolone ligands are bound bidentately to rhenium(I) ion through the pyridone oxygen and a carboxylate oxygen. The binding of the rhenium complexes to calf-thymus DNA (CT DNA) was monitored by UV spectroscopy, viscosity measurements and competitive studies with ethidium bromide; intercalation was suggested as the most possible mode and the DNA-binding constants of the complexes were calculated. The rhenium complex [Re(CO)3(erx)(im)] was assayed for its topoisomerase IIα inhibition activity and was found to be active at 100μM concentration. The interaction of the rhenium complexes with human or bovine serum albumin was investigated by fluorescence emission spectroscopy (through the tryptophan quenching) and the corresponding binding constants were determined. The tracer complex [(99m)Tc(CO)3(erx)(im)] was synthesized and identified by comparative HPLC analysis with the rhenium analog. The (99m)Tc complex was found to be stable in solution. Upon injection in healthy mice, fast tissue clearance of the (99m)Tc complex was observed, while both renal and hepatobiliary excretion took place. Preliminary studies in human K-562 erythroleukemia cells showed cellular uptake of the (99m)Tc tracer with distribution primarily in the cytoplasm and the mitochondria and less in the nucleus. These preliminary results indicate that the quinolone (99m)Tc/Re complexes show promise to be further evaluated as imaging or therapeutic agents.Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO

Massimiliano Gaeta, Giuseppe Sanfilippo, Aurore Fraix, Giuseppe Sortino, Matteo Barcellona, Gea Oliveri Conti, Maria Elena Fragalà, Margherita Ferrante, Roberto Purrello, Alessandro D'UrsoPMID: 32471075 DOI: 10.3390/ijms21113775

Abstract

Antibiotics represent essential drugs to contrast the insurgence of bacterial infections in humans and animals. Their extensive use in livestock farming, including aquaculture, has improved production performances and food safety. However, their overuse can implicate a risk of water pollution and related antimicrobial resistance. Consequently, innovative strategies for successfully removing antibiotic contaminants have to be advanced to protect human health. Among them, photodegradation TiO-driven under solar irradiation appears not only as a promising method, but also a sustainable pathway. Hence, we evaluated several composite TiO

powders with H

TCPP, CuTCPP, ZnTCPP, and SnT4 porphyrin for this scope in order to explore the effect of porphyrins sensitization on titanium dioxide. The synthesis was realized through a fully non-covalent functionalization in water at room conditions. The efficacy of obtained composite materials was also tested in photodegrading oxolinic acid and oxytetracycline in aqueous solution at micromolar concentrations. Under simulated solar irradiation, TiO

functionalized with CuTCPP has shown encouraging results in the removal of oxytetracycline from water, by opening the way as new approaches to struggle against antibiotic's pollution and, finally, to represent a new valuable tool of public health.

Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies

Ana-Madalina Maciuca, Alexandra-Cristina Munteanu, Mirela Mihaila, Mihaela Badea, Rodica Olar, George Mihai Nitulescu, Cristian V A Munteanu, Marinela Bostan, Valentina UivarosiPMID: 33228104 DOI: 10.3390/molecules25225418

Abstract

"Drug repositioning" is a current trend which proved useful in the search for new applications for existing, failed, no longer in use or abandoned drugs, particularly when addressing issues such as bacterial or cancer cells resistance to current therapeutic approaches. In this context, six new complexes of the first-generation quinolone oxolinic acid with rare-earth metal cations (Y, La

, Sm

, Eu

, Gd

, Tb

) have been synthesized and characterized. The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms; these findings are supported by DFT (density functional theory) calculations for the Sm

complex. The cytotoxic activity of the complexes, as well as the ligand, has been studied on MDA-MB 231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma) and HUVEC (normal human umbilical vein endothelial cells) cell lines. UV-Vis spectroscopy and competitive binding studies show that the complexes display binding affinities (K

) towards double stranded DNA in the range of 9.33 × 10

- 10.72 × 10

. Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA. Moreover, the complexes bind human serum albumin more avidly than apo-transferrin.